A Comprehensive Technical Guide to 5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile: Synthesis, Characterization, and Application in Verapamil Production
A Comprehensive Technical Guide to 5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile: Synthesis, Characterization, and Application in Verapamil Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile (CAS 27487-83-8), a key intermediate in the synthesis of the calcium channel blocker, Verapamil. This document is designed to serve as a valuable resource for professionals in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development, offering detailed protocols, safety considerations, and analytical methodologies.
Introduction and Significance
5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile is a crucial building block in the multi-step synthesis of Verapamil, a widely prescribed medication for the management of hypertension, angina, and cardiac arrhythmias. The structural integrity and purity of this intermediate are paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This guide will delve into the critical aspects of its synthesis, purification, and characterization, providing a robust framework for its reliable production in a laboratory setting.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile is essential for its handling, purification, and analysis.
| Property | Value | Source |
| CAS Number | 27487-83-8 | [2] |
| Molecular Formula | C₁₆H₂₂ClNO₂ | [2] |
| Molecular Weight | 295.80 g/mol | [2] |
| Appearance | Neat (likely an oil or low-melting solid) | [3] |
| IUPAC Name | 5-chloro-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile | [4] |
| InChI | InChI=1S/C16H22ClNO2/c1-12(2)16(11-18,8-5-9-17)13-6-7-14(19-3)15(10-13)20-4/h6-7,10,12H,5,8-9H2,1-4H3 | [4] |
| SMILES | COc1ccc(C(C#N)(CCCCl)C(C)C)cc1OC | [4] |
Synthesis Protocol
The synthesis of 5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile is typically achieved through the alkylation of a precursor nitrile. The following protocol is a detailed, step-by-step methodology based on established synthetic routes.
Reaction Scheme
Caption: Synthesis of the target compound via alkylation.
Materials and Reagents
-
2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile
-
Sodium amide (NaNH₂)
-
Toluene (anhydrous)
-
1-chloro-3-iodopropane
-
Methyl-t-butyl ether (MTBE)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Light petroleum (b.p. 40-60 °C)
-
Deionized water
Step-by-Step Experimental Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add a suspension of sodium amide (14.4 mmol) in anhydrous toluene (12 ml).
-
Addition of Precursor: To this suspension, add 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile (5.52 mmol).
-
Deprotonation: Heat the reaction mixture to reflux under a nitrogen atmosphere for 2 hours. This step facilitates the deprotonation of the α-carbon to the nitrile group, forming the reactive carbanion intermediate.
-
Alkylation: After the reflux period, add 1-chloro-3-iodopropane (8.3 mmol) to the reaction mixture.
-
Reaction Completion and Work-up: Cool the mixture to room temperature over approximately 80 minutes. Quench the reaction by the careful addition of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with methyl-t-butyl ether (MTBE).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and light petroleum (e.g., 1:2 v/v) to afford the pure 5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile.
Safety and Handling
The synthesis of this compound involves hazardous materials that require strict safety protocols.
-
Sodium Amide (NaNH₂): This reagent is highly reactive and pyrophoric. It reacts violently with water to produce flammable ammonia gas and corrosive sodium hydroxide. Handle sodium amide in an inert atmosphere (e.g., a glovebox or under nitrogen) and away from moisture. In case of fire, use a Class D fire extinguisher (for combustible metals); do not use water, carbon dioxide, or halogenated extinguishers.[5][6] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical-resistant gloves, and safety goggles, is mandatory.
-
1-chloro-3-iodopropane: This alkylating agent is a potential irritant and should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
Toluene: Toluene is a flammable solvent with potential neurological effects upon prolonged exposure. Use in a well-ventilated area and avoid sources of ignition.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized 5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile.
Spectroscopic Data (Predicted)
¹H NMR (CDCl₃, 400 MHz):
-
δ 6.8-7.0 ppm (m, 3H): Aromatic protons of the dimethoxyphenyl ring.
-
δ 3.8-3.9 ppm (s, 6H): Two methoxy group protons.
-
δ 3.5-3.7 ppm (t, 2H): Methylene protons adjacent to the chlorine atom (-CH₂Cl).
-
δ 2.0-2.3 ppm (m, 3H): Methylene protons of the propyl chain and the methine proton of the isopropyl group.
-
δ 1.0-1.2 ppm (d, 6H): Methyl protons of the isopropyl group.
¹³C NMR (CDCl₃, 100 MHz):
-
δ 148-150 ppm: Aromatic carbons attached to the methoxy groups.
-
δ 120-130 ppm: Aromatic carbons.
-
δ 110-112 ppm: Aromatic carbons.
-
δ 121 ppm (approx.): Nitrile carbon (-CN).
-
δ 55-56 ppm: Methoxy carbons.
-
δ 44-46 ppm: Carbon of the methylene group attached to chlorine (-CH₂Cl).
-
δ 35-40 ppm: Methylene carbons of the propyl chain and the quaternary carbon.
-
δ 25-30 ppm: Methine carbon of the isopropyl group.
-
δ 16-18 ppm: Methyl carbons of the isopropyl group.
Infrared (IR) Spectroscopy (Neat):
-
~2230 cm⁻¹: Nitrile (C≡N) stretching vibration.
-
~2960-2850 cm⁻¹: C-H stretching vibrations of alkyl groups.
-
~1600, 1510 cm⁻¹: Aromatic C=C stretching vibrations.
-
~1260, 1030 cm⁻¹: C-O stretching vibrations of the methoxy groups.
-
~750-650 cm⁻¹: C-Cl stretching vibration.
Mass Spectrometry (EI-MS):
-
m/z 295/297 (M⁺): Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
-
Fragmentation: Expect losses of the chloro-propyl chain, isopropyl group, and methoxy groups.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for assessing the purity of 5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile and for monitoring the progress of the synthesis.
Proposed HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., ammonium formate or phosphate buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 278 nm.[5]
-
Rationale: This method, adapted from the analysis of Verapamil and its impurities, provides good separation of aromatic compounds. The specific gradient and buffer pH would need to be optimized for this particular intermediate.
Proposed GC-MS Method:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection: Split/splitless inlet.
-
Temperature Program: A programmed temperature ramp (e.g., starting at 100°C and ramping to 280°C) to ensure elution and separation from starting materials and byproducts.
-
Detection: Mass spectrometer operating in electron ionization (EI) mode.
-
Rationale: GC-MS is well-suited for the analysis of relatively volatile and thermally stable compounds like this intermediate. It provides both retention time data for purity assessment and mass spectral data for confirmation of identity.
Application in Verapamil Synthesis
The primary utility of 5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile is its role as a key precursor in the synthesis of Verapamil. The subsequent step in the synthesis typically involves the reaction of this chloro-intermediate with a secondary amine.
Caption: Conversion of the chloro-intermediate to Verapamil.
This nucleophilic substitution reaction, where the secondary amine displaces the chloride, forms the final carbon-nitrogen bond necessary to complete the Verapamil backbone. The purity of the chloro-intermediate is critical at this stage, as any unreacted starting materials or byproducts can lead to the formation of impurities in the final API that are difficult to remove.
Conclusion
5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile is a pivotal intermediate in the industrial production of Verapamil. A comprehensive understanding of its synthesis, handling, and analytical characterization is indispensable for ensuring the quality and safety of this important pharmaceutical. This technical guide provides a foundational framework for researchers and drug development professionals, enabling the consistent and reliable production of this key building block. Further optimization of the presented protocols and analytical methods may be necessary depending on specific laboratory conditions and regulatory requirements.
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